![molecular formula C16H20N2O4S B13560532 tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate is a chemical compound with the molecular formula C16H20N2O4S and a molecular weight of 336.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a sulfamoyl group, and a naphthalene ring. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
The synthesis of tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a naphthalene derivative containing a sulfamoyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of amine derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring or the sulfamoyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学的研究の応用
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein modifications. Its sulfamoyl group can mimic the structure of certain biological molecules, making it useful in studying enzyme inhibition.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring provides hydrophobic interactions, enhancing the binding affinity of the compound to its targets.
類似化合物との比較
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]urea: This compound has a similar structure but contains a urea group instead of a carbamate group. The presence of the urea group can alter the compound’s reactivity and binding properties.
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]sulfonamide: This compound contains a sulfonamide group, which can affect its solubility and interaction with biological targets.
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]amine: This compound has an amine group, which can influence its basicity and reactivity in chemical reactions
The uniqueness of this compound lies in its combination of a carbamate group, a sulfamoyl group, and a naphthalene ring, providing a distinct set of chemical properties and reactivity.
特性
分子式 |
C16H20N2O4S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
tert-butyl N-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate |
InChI |
InChI=1S/C16H20N2O4S/c1-16(2,3)22-15(19)18-10-11-4-5-13-9-14(23(17,20)21)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,19)(H2,17,20,21) |
InChIキー |
LRWZYKVGLYYBAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)

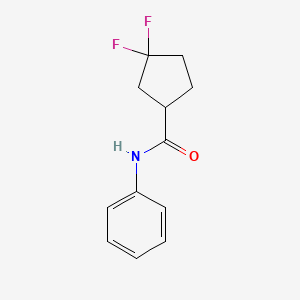
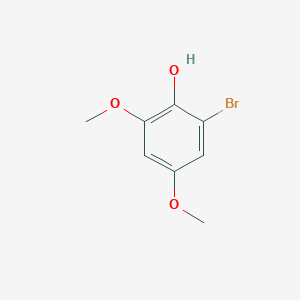
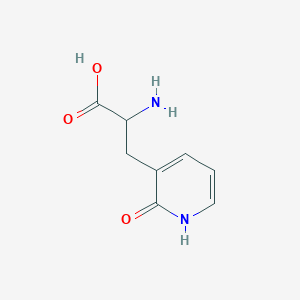
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)


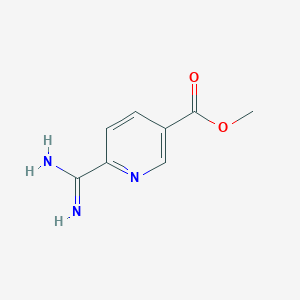
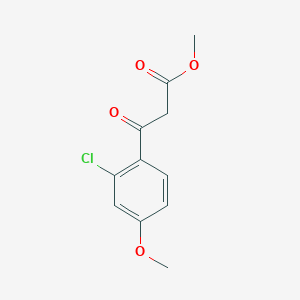
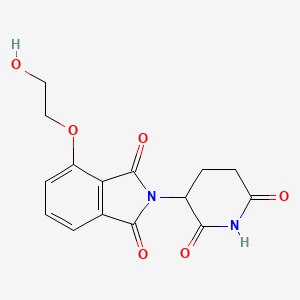
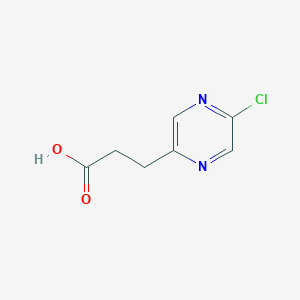
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)
